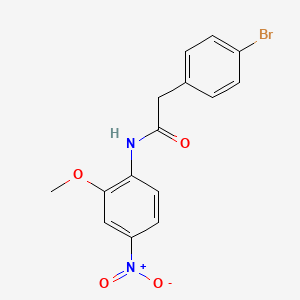

2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O4/c1-22-14-9-12(18(20)21)6-7-13(14)17-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZROIYVRVWYASC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a bromophenyl group and a methoxy-nitrophenyl acetamide moiety, which may influence its interactions with biological targets. The synthesis typically involves several steps, including the formation of the aniline derivative followed by acylation with acetic anhydride or acetyl chloride.

Synthetic Route Example

- Formation of 4-bromophenol : Bromination of phenol using bromine.

- Nitration : Nitration of 2-methoxyphenol to introduce the nitro group.

- Amidation : Reaction with acetic anhydride to form the final acetamide product.

Antimicrobial Properties

Research has indicated that compounds similar to 2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide exhibit significant antimicrobial activity. For instance, derivatives containing nitro groups have shown enhanced potency against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide | TBD | M. tuberculosis |

| 3m | 4 | M. tuberculosis H37Rv |

| Isoniazid | 0.0625 | M. tuberculosis |

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have demonstrated that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, some derivatives showed IC50 values indicating moderate cytotoxic effects on liver carcinoma cell lines, suggesting potential for anticancer applications .

The biological activity of 2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease processes. The presence of the nitro group could enhance electron-withdrawing properties, facilitating binding interactions that modulate enzyme activity.

Case Studies

- Antitubercular Activity : A study found that a compound similar to our target showed promising results against drug-resistant strains of M. tuberculosis, emphasizing the importance of structural modifications in enhancing activity against resistant pathogens .

- Anticancer Potential : Another investigation reported that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting the influence of substituents on biological activity .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide involves standard organic reactions including acylation and substitution methods. The presence of bromine, methoxy, and nitro groups in the structure contributes to its biological activity by enhancing lipophilicity and modulating electronic properties, which are crucial for interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of acetamides, including 2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide, exhibit significant antimicrobial activity. The compound's structure suggests potential efficacy against various bacterial strains due to the presence of the nitro group, which is known for its antibacterial properties. For instance, compounds with similar structures have shown promising results against Mycobacterium tuberculosis, indicating that modifications in the acetamide scaffold could yield potent antitubercular agents .

Anticancer Potential

The compound has also been evaluated for anticancer activity. A study highlighted that certain derivatives displayed notable inhibitory effects on cancer cell lines, suggesting that the incorporation of halogenated phenyl groups can enhance cytotoxicity against tumor cells . The mechanism may involve the inhibition of key protein kinases that regulate cell proliferation and survival pathways.

Case Study: Antitubercular Activity

In a recent investigation, a series of acetamide derivatives were synthesized and tested for their antitubercular activity against M. tuberculosis strains. The compound 2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide was part of a broader study assessing the minimal inhibitory concentration (MIC) values against resistant strains. The findings indicated that structural modifications significantly influenced antimicrobial potency, with some derivatives achieving MIC values as low as 4 µg/mL .

Table 1: Antitubercular Activity of Selected Compounds

| Compound | MIC (μg/mL) |

|---|---|

| 2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide | TBD |

| Compound A | 4 |

| Compound B | 16 |

Case Study: Anticancer Activity

Another study focused on the anticancer properties of similar acetamide derivatives showed that compounds with bromine substitutions exhibited enhanced activity against various cancer cell lines compared to their non-brominated counterparts. The study utilized MTT assays to determine cell viability, revealing a correlation between halogen substitution and increased cytotoxicity .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide | TBD | A549 |

| Compound C | 25 | HeLa |

| Compound D | 15 | MCF-7 |

Mechanistic Insights

The biological activity of 2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide can be attributed to its ability to interact with specific molecular targets within cells. The nitro group is particularly significant as it can undergo reduction in bacterial cells, leading to the generation of reactive species that disrupt cellular processes.

Conclusion and Future Directions

The compound 2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide shows considerable promise as a lead compound for further development in antimicrobial and anticancer therapies. Future research should focus on optimizing its structure to enhance efficacy while minimizing toxicity. Additionally, exploring its mechanism of action through advanced biochemical assays will be crucial in understanding its full therapeutic potential.

This compound exemplifies how structural modifications can lead to significant improvements in biological activity, paving the way for novel therapeutic agents in the fight against resistant infections and cancer.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Yield: Thiazole-based analogs (e.g., compound 9h) exhibit lower yields (15–21%) compared to triazinoindole derivatives (95%) due to complex heterocyclic syntheses .

- Melting Points : Thiazolidine-2,4-dione derivatives (e.g., compound 4l in ) show higher melting points (253–288°C), attributed to rigid heterocyclic cores and hydrogen bonding .

- Lipophilicity: The bromophenyl group in the target compound increases logP compared to non-halogenated analogs (e.g., compound 9h vs. compound 10 in ) .

Key Observations :

- Receptor Specificity: Pyridazinone derivatives with methoxy/nitro groups (similar to the target compound) show mixed FPR1/FPR2 agonism, suggesting substituent-dependent receptor selectivity .

- Antimicrobial Efficacy : Halogen (Br, Cl) and nitro groups enhance activity against resistant strains (e.g., MRSA) by improving membrane penetration and target binding .

- Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂ in the target compound) correlate with improved antimicrobial and receptor-binding profiles compared to electron-donating groups (e.g., -OCH₃) .

Q & A

Q. Key Data :

| Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Thioether coupling | 65–75 | DMF, 70°C, 12h | |

| Acetylation | 80–85 | 0°C, acetic anhydride |

Advanced: How can conflicting bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved for this compound?

Discrepancies often arise from assay conditions or structural isomerism. Methodological approaches include:

- Dose-response profiling : Test across concentrations (nM–μM) to distinguish specific activity from cytotoxicity .

- Isomer separation : Use chiral HPLC to isolate enantiomers, as stereochemistry impacts target binding .

- Target validation : Employ CRISPR knockouts or siRNA silencing in cellular models to confirm mechanistic pathways .

- Structural analogs : Compare bioactivity with derivatives lacking the nitro group to assess its role in cytotoxicity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry (e.g., methoxy vs. nitro group positions). Key peaks:

- Aromatic protons: δ 7.2–8.5 ppm (split patterns indicate substituent positions) .

- Acetamide carbonyl: δ 168–170 ppm in C NMR .

- IR : Stretching vibrations at ~1650 cm (C=O), ~1520 cm (NO) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H] at m/z 393.05) .

Advanced: How do crystallographic studies using SHELX software resolve ambiguities in molecular conformation?

- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100K minimizes thermal motion artifacts .

- Refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (Br, O), resolving bond-length discrepancies (e.g., C-Br vs. C-O distances) .

- Validation : PLATON checks for missed symmetry or voids, ensuring structural accuracy .

- Example : A derivative (N-(4-bromophenyl)-2-oxothiazol-3-yl acetamide) showed a dihedral angle of 85.2° between aromatic rings, explaining steric effects on reactivity .

Basic: What in vitro assays are suitable for evaluating its anticancer potential?

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify apoptotic vs. necrotic cells .

- Cell cycle : PI staining and FACS analysis for G1/S phase arrest .

Advanced: How can structure-activity relationship (SAR) studies optimize its biological efficacy?

- Substituent modulation : Replace the nitro group with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups to alter target affinity .

- Bioisosteres : Substitute the acetamide with sulfonamide to enhance solubility without losing activity .

- Fragment-based design : Co-crystallize with target proteins (e.g., COX-2) to identify critical binding motifs .

Q. SAR Example :

| Derivative | Modification | IC (μM) |

|---|---|---|

| Parent compound | None | 12.3 |

| Nitro → CF | Increased hydrophobicity | 8.7 |

| Methoxy → OH | Improved solubility | 18.9 |

Basic: What stability challenges arise during storage, and how are they mitigated?

- Hydrolysis : The nitro group sensitizes the compound to moisture. Store desiccated at -20°C under argon .

- Photodegradation : Amber vials and light-free environments prevent nitro-to-nitrite conversion .

- Analytical QC : Regular HPLC checks (C18 column, MeOH/HO mobile phase) monitor degradation .

Advanced: How does computational modeling predict metabolic pathways and toxicity?

- ADMET prediction : SwissADME estimates CYP450 interactions (e.g., CYP3A4 inhibition risk) .

- Docking simulations : AutoDock Vina models binding to hepatic enzymes (e.g., UDP-glucuronosyltransferases) to predict glucuronidation sites .

- Toxicity alerts : Derek Nexus flags potential mutagenicity from the nitro group, requiring Ames test validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.